molecular formula C17H18ClFN2O2S B2799306 4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899973-73-0

4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2799306
CAS RN: 899973-73-0
M. Wt: 368.85
InChI Key: PUZACIJCDLPQBA-UHFFFAOYSA-N
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Description

4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C17H18ClFN2O2S and its molecular weight is 368.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

  • Experimental and Theoretical Analysis of Intermolecular Interactions : Research has explored the synthesis and characterization of biologically active derivatives, including fluoro and chloro derivatives of 1,2,4-triazoles. The study detailed the solvatomorphic behavior and different intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π, supported by Hirshfeld surfaces and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Synthesis of Hydroxy-Substituted Aza-Analogues of Antitumor Anthrapyrazoles : This study developed synthetic routes leading to hydroxy-substituted aza-analogues of antitumor compounds, highlighting the regiospecific synthesis and potential applications in medicinal chemistry (Krapcho, Gallagher, Hammach, Hacker, Menta, Oliva, Domenico, Re, Lotto, & Spinelli, 1998).

  • Novel Ambroxol-Derived Tetrahydroquinazoline against SARS-CoV-2 : A novel tetrahydroquinazoline derivative was synthesized from ambroxol hydrochloride and analyzed for its potential against SARS-CoV-2 proteins, demonstrating the versatility of such compounds in drug development (Krysantieva, Voronina, & Safin, 2023).

Applications in Biological Systems

  • Interactions with Human Serum Albumin : Studies on fluorodihydroquinazolin derivatives have explored their interactions with human serum albumin (HSA), indicating potential for drug delivery systems and understanding drug-protein interactions (Wang, Zhu, Liu, Wu, Pan, Liu, Fan, Wang, Tang, Na, Li, Hua, & Liu, 2016).

  • Antimicrobial and Antifungal Activities : Synthesis and evaluation of novel 3,4,5-trisubstituted triazole derivatives bearing quinoline ring have shown significant antimicrobial and antifungal activities, highlighting the potential of such compounds in addressing resistance to antibiotics (Yurttaş, Kubilay, Evren, Kısacık, & Gençer, 2020).

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-13-5-3-6-14(19)12(13)10-24-16-11-4-1-2-7-15(11)21(8-9-22)17(23)20-16/h3,5-6,22H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZACIJCDLPQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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